molecular formula C17H12F3N3OS B2822494 N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-84-7

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2822494
CAS No.: 688336-84-7
M. Wt: 363.36
InChI Key: GOYPGVFLCTZVFN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as 1,2-diaminobenzene, and a carbonyl compound.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under appropriate conditions, such as using a base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Corresponding alcohols or amines

    Substitution: Derivatives with substituted functional groups

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the imidazole ring, which is known for its biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as polymers with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-((1H-imidazol-2-yl)thio)acetamide
  • N-(4-fluorophenyl)-2-((1-(2,4-difluorophenyl)-1H-imidazol-2-yl)thio)acetamide
  • N-(2,4-difluorophenyl)-2-((1H-imidazol-2-yl)thio)propionamide

Uniqueness

N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific arrangement of fluorine atoms and the presence of both an imidazole ring and a thioether linkage. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-11-1-4-13(5-2-11)23-8-7-21-17(23)25-10-16(24)22-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYPGVFLCTZVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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